molecular formula C12H11NO B12908798 (Z)-4-(1H-Indol-2-yl)but-3-en-2-one

(Z)-4-(1H-Indol-2-yl)but-3-en-2-one

Cat. No.: B12908798
M. Wt: 185.22 g/mol
InChI Key: KOKGNUYOCCXQRV-SREVYHEPSA-N
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Description

Significance of Indole (B1671886) and α,β-Unsaturated Ketone Scaffolds in Chemical Research

The indole scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in medicinal chemistry and drug discovery. nih.gova-z.lunih.gov Its structural versatility and ability to interact with a wide range of biological targets have established it as a "privileged structure." ijpsr.com Indole derivatives are found in numerous natural products, alkaloids, and pharmaceuticals, exhibiting a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. nih.govnih.gov The indole ring's unique electronic properties, stemming from its ten π-electron aromatic system, allow it to serve as a versatile building block in the synthesis of complex molecules. nih.govmdpi.com Researchers continuously explore indole derivatives to develop new therapeutic agents, often by modifying the core structure to enhance efficacy and target specificity. nih.govijpsr.com

Similarly, the α,β-unsaturated ketone moiety is a fundamental reactive unit in organic synthesis. fiveable.mebohrium.com This functional group consists of a carbonyl group conjugated with a carbon-carbon double bond, creating an electron-deficient system that is susceptible to nucleophilic attack, most notably at the β-carbon in what is known as a Michael addition reaction. fiveable.mersc.org This reactivity makes α,β-unsaturated ketones highly valuable intermediates for constructing more complex molecular frameworks and is a key feature in many natural products and bioactive molecules. fiveable.mersc.org The ability to tune the reactivity of these compounds through substituent modifications further enhances their utility in the targeted synthesis of diverse molecular architectures. fiveable.me They are widely applied in synthetic, medicinal, and materials chemistry. bohrium.com

Structural Features and Stereochemical Aspects of (Z)-4-(1H-Indol-2-yl)but-3-en-2-one

The compound this compound is a distinct molecule that marries the indole and α,β-unsaturated ketone functionalities. Its structure consists of a but-3-en-2-one (B6265698) chain attached to the C2 position of a 1H-indole ring.

Key Structural Components:

1H-Indole Ring: A bicyclic aromatic system that acts as the core of the molecule. The nitrogen atom in the pyrrole ring can participate in hydrogen bonding. mdpi.com

Butenone Linker: A four-carbon chain containing a ketone (at C2) and a carbon-carbon double bond (between C3 and C4). This forms the reactive α,β-unsaturated system.

Linkage Position: The butenone chain is connected to the indole ring at the C2 position, which is a less common substitution pattern compared to the more frequently studied C3-substituted indoles. researchgate.netrsc.org

Stereochemistry: The prefix "(Z)" in the name specifies the stereochemistry of the double bond in the butenone chain. This designation arises from the Cahn-Ingold-Prelog (CIP) priority rules. qmul.ac.uk For the double bond between C3 and C4 of the butenone chain:

At the C3 carbon, the highest priority group is the acetyl group (-C(O)CH₃).

At the C4 carbon, the highest priority group is the 1H-indol-2-yl ring.

Below is a table summarizing the key properties of the compound.

PropertyValue
IUPAC Name (3Z)-4-(1H-indol-2-yl)but-3-en-2-one
CAS Number 123217-72-1 bldpharm.com
Molecular Formula C₁₂H₁₁NO bldpharm.com
Molecular Weight 185.22 g/mol nih.gov
Stereochemistry Z-isomer

Note: Some physical and chemical properties are computed or extrapolated from closely related isomers, such as the (E)-isomer or the 3-yl substituted analogue, due to limited specific data for the (Z)-2-yl isomer. nih.govnih.gov

Overview of Research Directions for Indole-Butenone Architectures

The combination of indole and butenone functionalities creates a molecular architecture with significant potential in various research fields, particularly in medicinal chemistry and organic synthesis.

Synthetic Applications: The indole-butenone scaffold serves as a versatile precursor for synthesizing more complex heterocyclic systems. The reactive α,β-unsaturated ketone moiety allows for a variety of chemical transformations. For instance, these compounds can undergo cascade reactions, such as addition-cyclization sequences, to construct novel polycyclic indole derivatives like oxazino[4,3-a]indoles. researchgate.net The butenone chain is also susceptible to reductive dimerization, which has been used to synthesize natural products like indiacen B. beilstein-journals.org

The general research directions focus on:

Developing novel synthetic methods to access these compounds efficiently and with high stereoselectivity. rsc.orgbeilstein-journals.org

Exploring their reactivity in cycloaddition and cascade reactions to build molecular complexity. rsc.orgresearchgate.net

Synthesizing and evaluating libraries of indole-butenone derivatives for various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov

Investigating structure-activity relationships (SAR) to understand how modifications to the indole ring or butenone chain affect biological efficacy. nih.gov

The indole-butenone framework represents a promising area of research, offering a platform for the discovery of new chemical reactions and potential therapeutic leads.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

(Z)-4-(1H-indol-2-yl)but-3-en-2-one

InChI

InChI=1S/C12H11NO/c1-9(14)6-7-11-8-10-4-2-3-5-12(10)13-11/h2-8,13H,1H3/b7-6-

InChI Key

KOKGNUYOCCXQRV-SREVYHEPSA-N

Isomeric SMILES

CC(=O)/C=C\C1=CC2=CC=CC=C2N1

Canonical SMILES

CC(=O)C=CC1=CC2=CC=CC=C2N1

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of Z 4 1h Indol 2 Yl but 3 En 2 One

Reactivity at the Indole (B1671886) Core: Electrophilic and Nucleophilic Processes

The indole moiety is a privileged scaffold in numerous natural products and pharmaceutical agents, and its reactivity is a cornerstone of its synthetic utility. In the context of (Z)-4-(1H-Indol-2-yl)but-3-en-2-one, the electronic interplay between the indole ring and the butenone side chain governs its behavior in electrophilic and nucleophilic transformations.

Protonation Behavior of the Indole Moiety

The protonation of the indole ring in this compound is a fundamental process that can significantly influence its reactivity. The indole ring possesses two primary sites for protonation: the C3 position and the nitrogen atom (N1). Generally, indoles undergo preferential protonation at the C3 position in acidic media to form a thermodynamically stable indoleninium ion. This behavior is driven by the desire to maintain the aromaticity of the benzene (B151609) portion of the bicyclic system. However, the presence of the electron-withdrawing butenone substituent at the C2 position is expected to modulate the electron density of the indole ring, potentially influencing the regioselectivity of protonation.

Functionalization of the Indole Nitrogen (N-substitution)

The nitrogen atom of the indole ring is a nucleophilic center and can readily undergo substitution reactions. N-functionalization of this compound can be achieved under various conditions, typically involving the use of a base to deprotonate the indole nitrogen, followed by the addition of an electrophile. Common electrophiles used for this purpose include alkyl halides, acyl chlorides, and sulfonyl chlorides. The resulting N-substituted derivatives can exhibit altered physical, chemical, and biological properties compared to the parent compound.

Transformations of the α,β-Unsaturated Ketone System

The α,β-unsaturated ketone functionality is a versatile reactive handle, susceptible to both 1,2- and 1,4-conjugate addition reactions. This dual reactivity allows for a wide range of synthetic transformations.

Michael Addition Reactions

The butenone side chain of this compound is an excellent Michael acceptor. It can react with a variety of soft nucleophiles in a conjugate addition manner. These nucleophiles, which include enolates, amines, thiols, and organocuprates, add to the β-carbon of the double bond, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. The stereochemistry of the newly formed chiral centers is a critical aspect of these reactions and can often be controlled through the use of chiral catalysts or auxiliaries.

Nucleophilic Attack on the Carbonyl Group

The carbonyl carbon of the butenone moiety is an electrophilic center that can be attacked by nucleophiles. This 1,2-addition process competes with the Michael addition. The outcome of the reaction is often dependent on the nature of the nucleophile and the reaction conditions. Hard nucleophiles, such as organolithium and Grignard reagents, tend to favor 1,2-addition, leading to the formation of tertiary alcohols. In contrast, softer nucleophiles, as mentioned earlier, predominantly undergo 1,4-addition.

Proposed Reaction Mechanisms for Synthesis and Transformation Pathways

The reactivity of this compound is largely dictated by the interplay between the electron-rich indole nucleus and the electron-withdrawing enone side chain. The C2-substitution pattern, in contrast to the more extensively studied C3-substituted indoles, directs the reactivity in specific ways. Plausible synthetic routes to this compound, such as the condensation of 2-acetylindole (B14031) with an appropriate carbonyl compound or the reaction of an indol-2-yl ylide with an activated carbonyl species, would proceed through distinct mechanistic pathways involving nucleophilic attack from the indole precursor onto an electrophilic carbonyl carbon.

Transformation pathways of this compound are expected to include reactions at the enone moiety, such as Michael additions and cycloadditions, as well as reactions involving the indole nitrogen and the C3 position. The conjugated system of the but-3-en-2-one (B6265698) side chain acts as a Michael acceptor, while the diene-like character of the 2-vinylindole core can participate in cycloaddition reactions. unipa.itbohrium.com

The formation and reaction of intermediates are critical to understanding the chemical transformations of this compound. Two key classes of intermediates are proposed to play a central role: enolates and 2-alkylideneindolenines.

Enolates: In the presence of a base, deprotonation of the methyl group of the acetyl moiety can occur, leading to the formation of an enolate. This enolate is a resonance-stabilized species and a potent nucleophile. The formation of this intermediate is crucial for reactions such as aldol (B89426) condensations and alkylations at the carbon alpha to the carbonyl group.

2-Alkylideneindolenines: While alkylideneindolenines are most commonly discussed in the context of C3-substituted indoles, a similar intermediate can be conceptualized for C2-substituted systems. rsc.orgnih.gov Protonation or electrophilic attack at the C3 position of the indole ring could lead to the formation of a 2-alkylideneindoleninium cation. This highly electrophilic species would be susceptible to nucleophilic attack at the C3 position or at the exocyclic double bond. The generation of such intermediates is often facilitated by acidic conditions or the use of a leaving group on the side chain. nih.gov For instance, the reaction of this compound with a strong acid could lead to protonation at C3, generating a resonance-stabilized cation that can be considered a form of 2-alkylideneindoleninium intermediate.

The table below summarizes the proposed intermediates and their potential roles in the reactivity of this compound.

IntermediateStructureFormationRole in Reactivity
EnolateBase-mediated deprotonation of the terminal methyl groupNucleophile in aldol-type reactions and alkylations.
2-AlkylideneindoleniniumAcid-catalyzed protonation at C3 or reaction with electrophilesElectrophile for nucleophilic attack at C3 or the side chain.

Note: The structures are illustrative representations of the intermediate classes.

Cycloaddition Reactions: In a potential [4+2] cycloaddition reaction where the 2-vinylindole system acts as the diene, the transition state geometry will determine the stereochemistry of the resulting cycloadduct. The approach of the dienophile can be influenced by steric hindrance from the indole ring and the enone side chain. Organocatalytic or Lewis acid-catalyzed cycloadditions often proceed through highly organized transition states where non-covalent interactions play a crucial role in stereocontrol. mdpi.comrsc.org For example, a chiral Lewis acid could coordinate to the carbonyl oxygen of the enone, activating the dienophile and creating a chiral environment that favors one enantiomer of the product.

Michael Additions: For Michael addition reactions to the enone system, the transition state will involve the approach of the nucleophile to the β-carbon of the double bond. The facial selectivity of this attack can be influenced by the steric bulk of the indole moiety and any catalysts employed.

The following table outlines key transformations and the likely factors influencing their transition states.

TransformationKey Reaction TypeFactors Influencing Transition State
Dimerization[4+2] CycloadditionSteric interactions, catalyst coordination, electronic effects of substituents. unimi.it
Reaction with DienophilesDiels-Alder ReactionNature of the dienophile, catalyst, temperature, solvent polarity. bohrium.comrsc.org
Nucleophilic AdditionMichael AdditionNature of the nucleophile, steric hindrance, presence of a catalyst.

It is important to note that the (Z)-configuration of the double bond in the starting material will have a significant impact on the geometry of the transition states and, consequently, on the stereochemistry of the products formed.

Advanced Spectroscopic Characterization and Structural Elucidation of Z 4 1h Indol 2 Yl but 3 En 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the proton and carbon framework can be assembled.

The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. The key to distinguishing the (Z) and (E) isomers lies in the coupling constant (J-value) between the two vinylic protons (H-3 and H-4).

Expected Chemical Shifts (δ) in ppm:

Indole (B1671886) NH (H-1): A broad singlet typically appearing far downfield, > 10.0 ppm.

Indole Aromatic Protons (H-4' to H-7'): Found in the aromatic region, approximately 7.0-7.8 ppm.

Indole C3'-H: A singlet or narrow multiplet around 6.5-7.0 ppm.

Vinylic Protons (H-3, H-4): These protons are crucial for stereochemical assignment. In the (Z)-isomer, H-3 is expected to be deshielded by the carbonyl group, while H-4 would be influenced by the indole ring.

Methyl Protons (H-1): A sharp singlet for the acetyl methyl group, expected around 2.2-2.4 ppm.

Coupling Constants (J):

The most definitive feature for the (Z)-isomer is the vicinal coupling constant between H-3 and H-4 (³JH3-H4). For a cis or (Z)-configuration, this value is typically in the range of 7-12 Hz . This is in contrast to the (E)-isomer, where a trans relationship results in a larger coupling constant of 12-18 Hz .

Table 1: Predicted ¹H NMR Data for (Z)-4-(1H-Indol-2-yl)but-3-en-2-one (Note: Data are predictive and based on analogous structures. Actual values may vary.)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-1~2.35s-
H-3~6.30d³JH3-H4 = ~10
H-4~7.50d³JH3-H4 = ~10
H-1' (NH)>10.0br s-
H-3'~6.80s-
H-4'~7.60d~8.0
H-5'~7.15t~7.5
H-6'~7.20t~7.5
H-7'~7.45d~8.0

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment (e.g., sp³, sp², sp hybridization, attachment to electronegative atoms).

Expected Chemical Shifts (δ) in ppm:

Carbonyl Carbon (C-2): The ketone carbonyl is the most downfield signal, expected > 195 ppm. libretexts.org

Indole Carbons (C-2' to C-7a'): These carbons resonate in the aromatic region, typically between 100-140 ppm. C-2' (the point of attachment) and the bridgehead carbons (C-3a', C-7a') are characteristically observed.

Vinylic Carbons (C-3, C-4): These sp² carbons appear in the 120-145 ppm range. In the (Z)-isomer, steric compression (the gamma-gauche effect) between the indole ring and the C-2 carbonyl group may cause the C-4 and C-2' signals to shift slightly upfield compared to the (E)-isomer. libretexts.org

Methyl Carbon (C-1): The acetyl methyl carbon will be the most upfield signal, typically around 25-30 ppm. libretexts.org

Table 2: Predicted ¹³C NMR Data for this compound (Note: Data are predictive and based on analogous structures. Actual values may vary.)

CarbonPredicted Chemical Shift (δ, ppm)
C-1~28
C-2~198
C-3~125
C-4~140
C-2'~135
C-3'~103
C-3a'~128
C-4'~121
C-5'~122
C-6'~120
C-7'~111
C-7a'~137

2D NMR experiments are essential for unambiguously assigning the signals and confirming the structure. nanalysis.comhuji.ac.il

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). A key correlation would be observed between the vinylic protons H-3 and H-4, confirming their connectivity. uzh.ch

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum. nanalysis.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. For example, correlations from the methyl protons (H-1) to the carbonyl carbon (C-2) and the vinylic carbon (C-3) would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical 2D NMR experiment for confirming the (Z)-stereochemistry. The NOESY experiment detects protons that are close in space, regardless of whether they are bonded. For the (Z)-isomer, a strong cross-peak is expected between the indole proton at the 3'-position (H-3') and the vinylic proton H-4. nih.govscielo.br This spatial proximity is unique to the (Z)-configuration and would be absent in the (E)-isomer.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

HRMS provides an extremely accurate measurement of the molecular mass, which can be used to determine the elemental formula of the compound. The molecular formula for this compound is C₁₂H₁₁NO.

Accurate Mass: The calculated exact mass is 185.0841 g/mol . HRMS analysis should confirm this value to within a few parts per million (ppm).

Fragmentation Pathways: In the mass spectrometer, the molecular ion (M⁺˙) can fragment in characteristic ways. Common fragmentation patterns for this molecule would include: libretexts.orgmiamioh.edu

Loss of a methyl radical (•CH₃): A prominent peak at m/z 170, corresponding to the [M-15]⁺ ion, is expected due to the cleavage of the acetyl group. This forms a stable acylium ion. libretexts.org

Loss of ketene (B1206846) (CH₂=C=O): Cleavage can result in the loss of a neutral ketene molecule, leading to a fragment corresponding to the 2-vinylindole cation at m/z 143.

Indole-based fragments: Characteristic indole fragments would also be observed, such as the indolyl cation itself or related structures. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Confirmation

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. mdpi.comnih.gov

Key Vibrational Frequencies (cm⁻¹):

N-H Stretch: A sharp to medium peak around 3400-3300 cm⁻¹ is characteristic of the indole N-H group. researchgate.net

C=O Stretch: A strong, sharp absorption band for the conjugated ketone carbonyl group is expected in the region of 1660-1680 cm⁻¹ . The conjugation lowers the frequency from a typical ketone (~1715 cm⁻¹).

C=C Stretch: The stretching vibration of the alkene C=C bond will appear around 1620-1640 cm⁻¹ . Aromatic C=C stretching from the indole ring will also be present in the 1450-1600 cm⁻¹ region. rdd.edu.iq

C-H Bends: Out-of-plane bending for the cis-disubstituted alkene would typically appear as a broad absorption around 730-675 cm⁻¹ .

X-ray Crystallography for Definitive Solid-State Structural Determination, including Stereochemical Assignment

X-ray crystallography provides the most definitive and unambiguous structural evidence for a molecule by determining the precise arrangement of atoms in a single crystal. mdpi.comresearchgate.net

Status: As of the latest search, no published crystal structure for this compound is available in the Cambridge Structural Database (CSD) or other public repositories.

Potential Findings: Should a crystal structure be obtained, it would unequivocally confirm:

The (Z)-stereochemistry of the double bond.

The planarity of the enone system and the indole ring.

Precise bond lengths and angles for the entire molecule.

Intermolecular interactions in the solid state, such as hydrogen bonding involving the indole N-H and the ketone C=O, which would dictate the crystal packing. eurjchem.com

Computational and Theoretical Studies on Z 4 1h Indol 2 Yl but 3 En 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing insights into their geometry, stability, and reactivity. mdpi.commaxapress.com For indole (B1671886) derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G(d,p) or 6-311++G(d,p), are commonly employed to optimize molecular geometries and compute electronic properties. maxapress.commdpi.comresearchgate.net These calculations are fundamental for understanding the behavior of molecules like indolylbutenones.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis for Electronic Transitions and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and the possibility of intramolecular charge transfer. academie-sciences.frnih.gov

For indole-based compounds, the HOMO is often localized on the electron-rich indole ring, while the LUMO is typically distributed over the electron-accepting part of the molecule. mdpi.comacademie-sciences.fr This distribution dictates the sites susceptible to electrophilic and nucleophilic attack. In the case of indolylbutenone analogues, the enone moiety acts as an electron-withdrawing group, influencing the LUMO distribution.

Table 1: Representative HOMO-LUMO Energies and Gaps for Indole Derivatives

Compound/SystemHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
Indolyl-triazole derivative 1-6.21-1.984.23 mdpi.com
Indolyl-triazole derivative 2-6.45-2.873.58 mdpi.com
Generic Indole DerivativeNot SpecifiedNot Specified2.1 - 2.7 researchgate.net

Note: The data presented is for structurally related indole derivatives, not the specific title compound.

The HOMO-LUMO gap can be used to calculate various quantum chemical parameters that describe a molecule's reactivity.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, revealing insights into bonding interactions, lone pairs, and intramolecular charge transfer (ICT). uni-muenchen.desemanticscholar.org The analysis of donor-acceptor interactions within the NBO framework helps to quantify the stabilization energy (E(2)) associated with electron delocalization from an occupied Lewis-type NBO (donor) to an unoccupied non-Lewis-type NBO (acceptor). uni-muenchen.de

Table 2: Illustrative NBO Analysis Data for an Indole Derivative

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction TypeReference
LP(1) Nπ* (C-C)25.8Lone Pair -> Antibonding π semanticscholar.org
π (C=C)π* (C=O)18.5π -> Antibonding π semanticscholar.org
LP(1) Oσ* (C-C)5.2Lone Pair -> Antibonding σ uni-muenchen.de

Note: This table provides hypothetical but representative data based on typical NBO analyses of similar compounds.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govrsc.org The MEP surface is color-coded, with red regions indicating negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack) and blue regions representing positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). nih.gov

For indole derivatives, the region around the nitrogen atom of the indole ring and the oxygen atom of the carbonyl group are typically electron-rich (red or yellow), making them likely sites for electrophilic interaction. mdpi.comnih.gov Conversely, the hydrogen atoms attached to the indole nitrogen and other parts of the molecule often exhibit a positive electrostatic potential (blue), indicating their susceptibility to nucleophilic attack. nih.gov

Conformational Analysis and Stability of (Z)- and (E)-Isomers

The conformational analysis of molecules with rotatable bonds is essential to understand their preferred shapes and relative stabilities. For compounds with a carbon-carbon double bond, such as 4-(1H-indol-2-yl)but-3-en-2-one, the (Z) and (E) isomers represent distinct geometric configurations.

Theoretical calculations, typically using DFT methods, can be employed to determine the optimized geometries and relative energies of these isomers. mdpi.com In many cases, the (E)-isomer of α,β-unsaturated ketones is found to be more stable than the (Z)-isomer due to reduced steric hindrance. However, specific intramolecular interactions, such as hydrogen bonding, can sometimes stabilize the (Z)-conformation. For instance, studies on related indole derivatives have shown that the (Z)-conformer can be stabilized and even crystallize preferentially under certain conditions. mdpi.com

The relative stability of the (Z) and (E) isomers will depend on the balance of steric repulsion and potential stabilizing intramolecular interactions within the specific molecule.

Theoretical Modeling of Reaction Mechanisms and Energy Landscapes

Computational chemistry provides powerful tools to model reaction mechanisms, elucidate transition states, and map out the energy landscapes of chemical transformations. wikipedia.orgmasterorganicchemistry.comlibretexts.org For indolylbutenones, theoretical modeling can be applied to understand their synthesis, typically through condensation reactions, and their subsequent reactivity, such as in cycloaddition or Michael addition reactions. maxapress.comjksus.org

DFT calculations can be used to locate the transition state structures and calculate the activation energies for various reaction pathways. maxapress.com This information is crucial for predicting the feasibility and selectivity of a reaction. For example, a plausible mechanism for the formation of an indolylbutenone involves the base-catalyzed aldol (B89426) condensation of an indole-aldehyde with a ketone. nih.gov Theoretical modeling could be used to investigate the intermediates and transition states of this process.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational dynamics, interactions with solvent molecules, and binding to biological targets. 3ds.comnih.govmdpi.com While specific MD simulations for (Z)-4-(1H-indol-2-yl)but-3-en-2-one are not available, the methodology is widely applied to similar organic molecules. nih.govmdpi.com

An MD simulation would typically involve placing the molecule in a simulation box with a chosen solvent (e.g., water) and calculating the forces between all atoms over a period of time. youtube.com This allows for the observation of how the molecule moves, changes conformation, and interacts with its environment. Such simulations could be particularly useful for understanding how an indolylbutenone might interact with a biological receptor, predicting its binding mode and affinity. 3ds.com

Design and Synthesis of Analogues and Derivatives of Z 4 1h Indol 2 Yl but 3 En 2 One

Substitution Patterns on the Indole (B1671886) Ring System

Modifications to the indole ring of (Z)-4-(1H-indol-2-yl)but-3-en-2-one analogues have been a primary focus of synthetic exploration. These substitutions aim to modulate the electronic and steric properties of the molecule, which can significantly influence its interactions with biological targets.

Systematic substitutions have been introduced at various positions on the benzene (B151609) portion of the indole nucleus (positions 4, 5, 6, and 7) as well as at the N1 position of the pyrrole (B145914) ring. Common synthetic strategies to achieve these modifications include starting from appropriately substituted anilines or indoles. For instance, the Fischer, Bischler, and Batcho-Leimgruber indole syntheses are frequently employed, allowing for the incorporation of a wide range of substituents onto the indole core prior to the addition of the butenone side chain. openmedicinalchemistryjournal.comorganic-chemistry.org

Electron-donating groups (e.g., methoxy (B1213986), methyl) and electron-withdrawing groups (e.g., halogens, nitro) have been incorporated to probe the electronic requirements for activity. Studies have shown that the nature and position of these substituents can have a profound impact on the biological profile of the resulting compounds. For example, the introduction of methoxy groups can enhance the reactivity and biological activity of indole derivatives. chim.it The synthesis of 4- and 6-iodoindole derivatives has been accomplished via the Batcho-Leimgruber route, providing key intermediates for further functionalization. researchgate.netresearchgate.net

Alkylation or arylation at the N1 position of the indole ring is another common modification. This is typically achieved by treating the N-unsubstituted indole with a suitable alkyl or aryl halide in the presence of a base. These modifications can alter the lipophilicity and hydrogen-bonding capacity of the molecule.

The following table summarizes representative examples of substitution patterns on the indole ring system of related indole derivatives, as direct data on this compound analogues is limited in the provided search results.

Position of SubstitutionType of SubstituentReference Compound ExampleSynthetic Method Reference
N1Methyl4-(1-methyl-1H-indol-3-yl)but-3-en-2-one
5Fluoro, Methoxycarbonyl(Z)-2-(5-((5-fluoro-2-(methoxycarbonyl)-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid nih.gov
4, 6Iodo4- and 6-iodoindole researchgate.netresearchgate.net
4, 6Methoxy4,6-dimethoxy-2,3-diphenylindole carbaldehyde chim.it
5Bromo5-bromo-3-phenyl-1H-indole-2-carboxamide researchgate.net
5Chloro, NitroChloro and nitro substituted phenyl ring at the 5-position of an indole derivative tandfonline.com

Modifications of the Butenone Side Chain

The butenone side chain of this compound is a critical determinant of its chemical reactivity and biological activity, containing a Michael acceptor system and a ketone functionality. Modifications to this chain have been explored to fine-tune the molecule's properties.

Key areas of modification include:

The Ketone Group: The carbonyl group can be reduced to a secondary alcohol, which alters the molecule's polarity and hydrogen bonding capabilities. europa.eu Alternatively, it can be replaced with other functional groups, such as a thiazolyl ketone in the case of indothiazinone. researchgate.net

The α,β-Unsaturated System: The double bond can be reduced to a single bond, eliminating the Michael acceptor character of the molecule. This can be achieved through catalytic hydrogenation. The geometry of the double bond (E/Z isomerism) is also a crucial factor, with the (E)-isomer of 6-(3-methylbuta-1,3-dienyl)indole being a known natural alkaloid. researchgate.net

The Terminal Methyl Group: The methyl group can be replaced with other alkyl or aryl substituents to investigate the impact of steric bulk on activity. For instance, the use of butanone or 1,3-diphenylacetone (B89425) instead of acetone (B3395972) in condensation reactions has been attempted, although with limited success in some cases. tandfonline.com

The synthesis of these modified side chains often involves aldol (B89426) condensation reactions between an appropriate indole-2-carboxaldehyde and a ketone or a related carbonyl compound. The Horner-Wadsworth-Emmons reaction is another powerful tool for the stereoselective synthesis of the butenone side chain. acs.org

The table below provides examples of modifications to the butenone or similar side chains in indole-containing compounds.

ModificationResulting Functional GroupExample Compound/Derivative ClassSynthetic Approach Reference
Reduction of KetoneSecondary AlcoholDihydro derivatives of ionones europa.eu
Replacement of KetoneThiazolyl KetoneIndothiazinone researchgate.net
Isomerization of Double Bond(E)-Isomer(E)-6-(3-methylbuta-1,3-dienyl)indole researchgate.net
Variation of Terminal GroupPhenyl1,3-diphenylacetone in condensation reactions tandfonline.com
Chain Extension/Variationβ-Diketo Acid2-Hydroxy-4-(1-methyl-1H-indol-3-yl)-4-oxobut-2-enoic Acid acs.org

Development of Indole-Butenone Hybrid Molecules

To explore new chemical space and potentially discover compounds with novel or enhanced biological activities, researchers have developed hybrid molecules that incorporate the indole-butenone scaffold with other pharmacologically relevant moieties. researchgate.net This molecular hybridization strategy aims to combine the structural features of two or more different classes of compounds to create a single molecule with a unique activity profile.

Examples of such hybrid molecules include:

Indole-Quinoline Hybrids: These molecules combine the indole core with a quinoline (B57606) ring system. The development of CF3-substituted (hetero)aryl-quinoline hybrid molecules has been explored for their potential antibacterial activity. nih.gov

Indole-Thiazolidinone Hybrids: The indole moiety has been coupled with 2-thioxothiazolidin-4-one to create derivatives with potential antimicrobial properties. nih.gov

Indole-Quinazolinone Hybrids: The synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives has been reported, demonstrating antibacterial activity. mdpi.com

Bis-Indole Derivatives: While not a direct hybrid with a different pharmacophore, the dimerization of indolylbutenones to form bis-indole structures, such as those found in the natural product indiacen B, represents a related strategy of creating more complex molecules from the basic indole-butenone unit. researchgate.netresearchgate.net

The synthesis of these hybrid molecules often involves multi-step reaction sequences, including cross-coupling reactions like the Sonogashira and Suzuki-Miyaura reactions, as well as condensation and cyclization reactions. acs.org For example, the synthesis of indole-based analogues of viniferifuran and (±)-dehydroampelopsin B has been achieved through a strategy involving Sonogashira coupling and subsequent cyclization. acs.org

The following table presents some examples of hybrid molecules incorporating the indole scaffold.

Hybrid PartnerExample Hybrid Molecule ClassPotential ApplicationReference
QuinolineCF3-substituted (hetero)aryl-quinoline hybridsAntibacterial nih.gov
2-Thioxothiazolidin-4-oneMethyl 3-((4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylatesAntimicrobial nih.gov
Quinazolinone2-(1H-Indol-3-yl)quinazolin-4(3H)-one derivativesAntibacterial mdpi.com
PyrimidineIndolyl-pyrimidine derivativesAntioxidant researchgate.net
Pyridine-Pyrimidine5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivativesAnticancer tandfonline.com

Structure-Property Relationships Derived from Analog Studies

The synthesis of a wide range of analogues of this compound has enabled the elucidation of key structure-property relationships (SPRs). These studies correlate specific structural features with observed chemical or biological properties, providing a rational basis for the design of new and improved compounds.

Key findings from SPR studies on related indole derivatives include:

Influence of Indole Ring Substituents: The electronic nature of substituents on the indole ring can significantly modulate biological activity. For instance, in a series of indole derivatives, electron-withdrawing groups like chloro and nitro at the para and ortho positions of a phenyl substituent on the indole ring enhanced antitubercular activity. tandfonline.com

Importance of the Butenone Side Chain: The integrity of the α,β-unsaturated ketone system is often crucial for certain biological activities, as it can act as a Michael acceptor. Modifications to this moiety, such as reduction of the ketone or the double bond, can lead to a significant change or loss of activity.

Role of N1-Substitution: Alkylation at the N1 position of the indole ring can influence the lipophilicity and metabolic stability of the compound, which in turn affects its pharmacokinetic and pharmacodynamic properties.

Hybrid Molecule Effects: The combination of the indole-butenone scaffold with other pharmacophores can lead to synergistic effects or novel mechanisms of action. For example, the antibacterial potency of indole-quinoline hybrids was found to be dependent on the specific substitution pattern on both the indole and quinoline rings. nih.gov

The following table summarizes some of the observed structure-property relationships for analogues of indole-butenone and related indole derivatives.

Structural ModificationObserved Effect on PropertyCompound Class/ExampleReference
Electron-withdrawing groups (Cl, NO2) on a phenyl substituent of the indole ringEnhanced antitubercular activity5,5-dimethyl-11-phenyl-4b,5,10,11,11a,12-hexahydro-10,11,12-triaza-indeno[2,1-b]fluorenes tandfonline.com
Presence of 3-methylbutanoic acid on the 2-thioxothiazolidin-4-one moiety and methylformate on the indole ringBeneficial for antibacterial activity(Z)-2-(5-((5-fluoro-2-(methoxycarbonyl)-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid nih.gov
Introduction of an iodo group at the 5-position of the indole in an indolylquinazolinoneLow minimum inhibitory concentration against MRSA2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one mdpi.com
Transfer of (4-(pyridin-3-yl)pyrimidin-2-yl)amino from the 4- to the 5-position of the indole ringSignificant increase in vacuolization-inducing effect in cancer cells5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives tandfonline.com

Advanced Research Applications and Design Principles of Indole Butenone Scaffolds

Utilization as Scaffolds in Materials Science Research

The indole-butenone scaffold, characterized by its electron-rich indole (B1671886) ring acting as a donor and the enone moiety as an acceptor, forms a donor-π-acceptor (D-π-A) system. mdpi.com This architecture is fundamental to the design of organic functional materials with tailored electronic and photophysical properties. mdpi.comrsc.org The conjugated π-system allows for charge transfer interactions, which are crucial for applications in organic electronics and nonlinear optics.

Indole derivatives are increasingly investigated for their potential in luminescent materials, organic field-effect transistors (OFETs), and as components of functional polymers. nih.govresearchgate.net The fluorescence properties of these molecules can be finely tuned by modifying substituents on the indole ring or the butenone chain. nih.govuminho.pt For instance, the introduction of different functional groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the absorption and emission wavelengths. nih.gov

The keto-functionality on the butenone side chain offers a reactive handle for post-polymerization modification. researchgate.net Polymers incorporating this scaffold can be synthesized, and the ketone group can then be used for "click" chemistry reactions, such as oxime ligation, to attach other functional units. researchgate.net This approach allows for the creation of complex, multifunctional polymer architectures for applications ranging from drug delivery systems to advanced coatings. researchgate.netnih.govnih.gov The thermal stability of such indole-based polymers is also a key consideration for their practical application in electronic devices. researchgate.net

Table 1: Photophysical Properties of Selected Indole Derivatives

This table presents data for related indole structures to illustrate the potential photophysical characteristics of the indole-butenone scaffold.

Compound Type Absorption Max (λabs, nm) Emission Max (λem, nm) Fluorescence Quantum Yield (Φ) Key Features
Benzophospholo[3,2-b]indole Oxide ~355 450 75% Exhibits strong blue fluorescence. nih.govbeilstein-journals.org
Benzophospholo[3,2-b]indole Borane Complex ~355 - 75% High quantum yield, demonstrating the influence of the phosphorus center. nih.govbeilstein-journals.org
D-π-A Indole Derivatives Variable 451-612 (in solid state) - Exhibit positive solvatochromism and aggregation-induced emission (AIE) properties. mdpi.comrsc.org

Application as Precursors and Building Blocks in Complex Organic Synthesis

The (Z)-4-(1H-Indol-2-yl)but-3-en-2-one molecule is a versatile precursor in organic synthesis due to its multiple reactive centers. The indole ring, particularly at the N1 and C3 positions, and the α,β-unsaturated ketone system are amenable to a wide array of chemical transformations. researchgate.netcore.ac.uk

This specific compound has been identified as a key intermediate in the synthesis of the antifertility alkaloid yuehchukene. sioc-journal.cn The synthesis involves the reaction of this indole-butenone with another indole species, showcasing its utility in building complex, polycyclic natural product frameworks. The enone moiety can participate in Michael additions, Diels-Alder reactions, and various reduction or oxidation reactions, allowing for the introduction of diverse functionalities. researchgate.net

Furthermore, the indole nucleus itself can be functionalized. The nitrogen atom can be protected or alkylated, and the C3 position is highly nucleophilic, making it prone to electrophilic substitution. core.ac.ukacs.org This reactivity allows for the construction of more elaborate indole-based structures. For example, the reaction of 2-indolyl carbinols (related precursors) with 1,3-dicarbonyl compounds can lead to the formation of functionalized cyclopenta[b]indoles through a cascade reaction. rsc.org The ability to generate complex molecular architectures from relatively simple indole precursors in a single step (a domino or cascade reaction) is a highly valued strategy in modern organic synthesis for its efficiency and economy. beilstein-journals.org

Table 2: Representative Reactions of Indole and Enone Systems

Reaction Type Reagents/Conditions Product Type Significance
Fischer Indole Synthesis Phenylhydrazine, Ketone, Acid catalyst Indole nucleus A classical and versatile method for synthesizing the core indole scaffold. rsc.org
Friedel-Crafts Alkylation Indole, β-Hydroxyl ketone, Boron catalyst C3-alkylated indole Provides a green alternative to using unstable methyl vinyl ketone (MVK) for alkylation. researchgate.net
Cascade Addition-Cyclization (1H-Indol-2-yl)methanol, Vinyl sulfonium (B1226848) salt Oxazino[4,3-a]indole Efficient one-pot synthesis of complex heterocyclic systems. researchgate.net
Cacchi-type Cyclization Iodinated indole precursor, Pd catalyst, Base Fused indole systems Enables the construction of polycyclic frameworks, as seen in the synthesis of viniferifuran analogues. acs.org

Exploration in Chemical Biology for Molecular Probe Development

The development of molecular probes for sensing and imaging biological processes is a cornerstone of chemical biology. nih.gov Indole derivatives are particularly attractive for this purpose due to their inherent fluorescence properties, which are often sensitive to the local microenvironment. mdpi.comnih.gov The this compound scaffold, with its D-π-A structure, is an excellent candidate for the development of fluorescent probes. mdpi.comnih.gov

Molecules with D-π-A architectures frequently exhibit solvatochromism, where their fluorescence color changes with solvent polarity, making them useful for probing different cellular compartments. nih.gov Furthermore, the protonation or deprotonation of the indole nitrogen or the enone oxygen can lead to dramatic changes in color and fluorescence, enabling the design of pH sensors. mdpi.comnih.gov Such probes are valuable for studying cellular processes where pH changes are critical, such as in endosomes, lysosomes, or tumor microenvironments. nih.gov

By incorporating specific recognition moieties, the indole-butenone scaffold can be transformed into selective probes for various analytes. For example, functionalization could lead to probes that detect specific metal ions, anions, or biomolecules like enzymes or nucleic acids. mdpi.comresearchgate.net The design often involves linking the indole-butenone fluorophore to a receptor unit, where binding of the target analyte modulates the photophysical properties of the fluorophore, resulting in a measurable "turn-on" or "turn-off" signal. nih.gov

Table 3: Design Concepts for Indole-Based Fluorescent Probes

Probe Design Strategy Target Analyte Mechanism of Action Potential Application
Donor-π-Acceptor (D-π-A) pH (H+) Protonation of N or O atoms alters the intramolecular charge transfer (ICT), causing a spectral shift. mdpi.comnih.gov Imaging pH changes in cellular organelles.
Aggregation-Induced Emission (AIE) Metal Ions (e.g., Cu2+) Analyte binding induces aggregation of the probe, leading to enhanced fluorescence emission. rsc.org Detecting metal ion concentrations in biological systems.
Fused Indole-Heterocycle Anions (e.g., F-) Specific anion binding through hydrogen bonding causes a change in the fluorescence spectrum. uminho.pt Sensing anion levels in cells and the environment.

Design Principles for Investigating Molecular Recognition and Self-Assembly

Molecular recognition and self-assembly are fundamental processes that govern the structure and function of biological systems and are key to the bottom-up fabrication of nanomaterials. mit.edu The this compound scaffold contains several features that can be exploited for these purposes.

The design of synthetic receptors often draws inspiration from nature. beilstein-journals.orgnih.gov The indole NH group is a well-established hydrogen bond donor, capable of forming strong and directional interactions with H-bond acceptors like carboxylates, phosphates, or the carbonyl groups of other molecules. beilstein-journals.orgmdpi.com This interaction is crucial in the design of receptors for anions and neutral molecules like carbohydrates. beilstein-journals.orgnih.govmdpi.com The carbonyl oxygen of the butenone moiety can, in turn, act as a hydrogen bond acceptor.

The planar, aromatic indole ring can participate in π-π stacking interactions with other aromatic systems. These hydrophobic interactions are a major driving force for self-assembly in aqueous environments. mdpi.com The combination of specific hydrogen bonds and less-specific hydrophobic and van der Waals interactions allows for the design of molecules that can self-assemble into well-defined supramolecular structures such as nanostructures, gels, or macrocycles. mdpi.commdpi.comnih.gov For instance, indole-3-butanoyl residues have been conjugated to polymers to create self-assembling nanostructures with therapeutic potential. nih.gov The principles of molecular self-assembly rely on creating a balance of attractive and repulsive forces through the strategic placement of functional groups on a core scaffold like indole-butenone, leading to highly ordered and functional aggregates. mit.edu

Table 4: Key Interactions in Indole-Based Molecular Recognition and Self-Assembly

Interacting Moiety on Scaffold Type of Non-covalent Interaction Role in Recognition/Assembly Example Application
Indole NH Hydrogen Bonding (Donor) Binds to H-bond acceptors like anions (F-, H2PO4-) or carbonyls. beilstein-journals.orgmdpi.com Anion receptors, carbohydrate sensors. nih.govmdpi.com
Carbonyl Oxygen Hydrogen Bonding (Acceptor) Interacts with H-bond donors like amides or hydroxyl groups. Directing protein folding or crystal packing.
Indole Aromatic Ring π-π Stacking Stacks with other aromatic rings, driving aggregation. mdpi.com Formation of self-assembled nanostructures, gels. nih.gov

Q & A

Q. What multi-omics approaches study the biological relevance of this compound in plant systems?

  • Methodological Answer: Genome-Wide Association Studies (GWAS) linked (Z)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one to volatile organic compound (VOC) biosynthesis in watermelon. Metabolomics identified co-regulated pathways (e.g., terpenoid synthesis), while transcriptomics revealed candidate genes (e.g., lyases) .

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